7,8-Ddmbp

描述

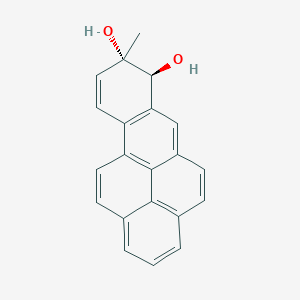

Structure

3D Structure

属性

CAS 编号 |

89524-80-1 |

|---|---|

分子式 |

C21H16O2 |

分子量 |

300.3 g/mol |

IUPAC 名称 |

(7S,8S)-8-methyl-7H-benzo[a]pyrene-7,8-diol |

InChI |

InChI=1S/C21H16O2/c1-21(23)10-9-15-16-8-7-13-4-2-3-12-5-6-14(19(16)18(12)13)11-17(15)20(21)22/h2-11,20,22-23H,1H3/t20-,21-/m0/s1 |

InChI 键 |

HKORPCYPDGWFEZ-SFTDATJTSA-N |

SMILES |

CC1(C=CC2=C(C1O)C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O |

手性 SMILES |

C[C@@]1(C=CC2=C([C@@H]1O)C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O |

规范 SMILES |

CC1(C=CC2=C(C1O)C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O |

同义词 |

7,8-DDMBP 7,8-dihydroxy-7,8-dihydro-8-methylbenzo(a)pyrene trans-7,8-dihydroxy-7,8-dihydro-8-methylbenzo(a)pyrene |

产品来源 |

United States |

Ii. Synthetic Methodologies for 7,8 Ddmbp and Its Analogues

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. sciensage.info For 7,8-Ddmbp, the primary disconnection occurs at the bonds forming the seven-membered lactam (a cyclic amide) ring.

A logical retrosynthetic strategy involves an intramolecular cyclization, such as a Bischler-Napieralski or Pictet-Spengler type reaction. researchgate.netmdpi.com This approach breaks the C4-C4a and the N3-C4 bonds of the benzazepinone (B8055114) core. This deconstruction leads to a key acyclic precursor: an N-substituted phenylacetamide derivative.

Specifically, the core intermediate, 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one , can be traced back to N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide . google.comgoogle.com This precursor contains all the necessary atoms for the benzazepinone ring. Further disconnection of this acetamide (B32628) at the amide bond reveals two primary starting materials:

3,4-Dimethoxyphenylacetic acid : This provides the benzene (B151609) ring with its methoxy (B1213986) groups and the adjacent CH2-CO group.

Aminoacetaldehyde dimethyl acetal (B89532) : This serves as a stable equivalent of aminoacetaldehyde, providing the nitrogen atom and the two carbons that will form part of the azepine ring. google.com

The final retrosynthetic step involves the disconnection of the N-propylamino side chain from the lactam nitrogen, a step that corresponds to an N-alkylation in the forward synthesis. nih.gov

Classical and Modern Synthetic Routes

The synthesis of the benzazepine core and its subsequent functionalization can be achieved through various routes, ranging from established classical methods to more recent, innovative strategies.

Classical Synthesis: A widely documented route begins with the activation of 3,4-dimethoxyphenylacetic acid. google.comgoogle.com This is often achieved by converting the carboxylic acid to its more reactive acid chloride using reagents like thionyl chloride in a solvent such as dichloromethane. The resulting acid chloride is then reacted with aminoacetaldehyde dimethyl acetal in the presence of a base like triethylamine (B128534) to form the key intermediate, N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide. google.com The final step to form the seven-membered ring is an intramolecular cyclization catalyzed by a strong acid. Reagents such as methanesulfonic acid or concentrated hydrochloric acid in acetic acid promote the reaction, which proceeds via the formation of an N-acyliminium ion intermediate that attacks the electron-rich aromatic ring to close the ring. google.comgoogle.com

Modern Synthetic Routes: Modern organic synthesis offers a diverse toolkit for constructing such heterocyclic systems, often with improved efficiency and selectivity. These methods include:

Radical Cyclization : Aryl radical cyclization provides a powerful method for forming the benzazepine ring. For example, an iodo-olefin precursor can undergo a highly regioselective endo-trig cyclization mediated by reagents like n-tributyltin hydride (TBTH). clockss.org Electrochemical methods have also been developed, offering a green alternative for initiating radical cascade cyclizations without external oxidants. rsc.org

Ring-Closing Metathesis (RCM) : This method uses well-defined ruthenium-based catalysts, such as Grubbs' catalysts, to form the seven-membered ring from a suitable diene precursor. sciensage.infoclockss.org RCM is known for its high functional group tolerance.

Palladium-Catalyzed Reactions : Intramolecular Heck reactions and other palladium-catalyzed cross-coupling methods are used to form key C-C bonds in the synthesis of the benzazepine core. sciensage.infoclockss.orgresearchgate.net

Multi-Component Reactions (MCRs) : Reactions like the Ugi three-component reaction (Ugi-3CR) provide a highly efficient, one-pot method for synthesizing structurally complex and diversely substituted 4-aminobenzazepinone scaffolds from simple starting blocks. nih.gov

Once the 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one core is synthesized, the final step is the attachment of the side chain via N-alkylation to yield the target molecule. nih.gov

Stereoselective Synthesis Approaches

Introducing chirality and controlling stereochemistry is crucial, particularly for biologically active molecules. Several stereoselective strategies have been developed for benzazepine synthesis.

Chiral Auxiliaries : One established method involves the use of a chiral auxiliary, such as (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). SAMP-hydrazones derived from aldehydes can undergo highly diastereoselective alkylation and nucleophilic addition reactions, allowing for the controlled introduction of substituents at the C3 and C4 positions of the azepine ring before cyclization and removal of the auxiliary. researchgate.netresearchgate.net

Stereocontrolled Grignard Addition : A highly diastereoselective synthesis can be achieved through the stereocontrolled addition of Grignard reagents to conformationally constrained oxa-bridged benzazepine precursors. rsc.orgrsc.org This ring-opening/nucleophilic addition pathway allows for the creation of 2,5-substituted benzazepine derivatives with high levels of stereocontrol. rsc.org

Asymmetric Catalysis : The use of chiral catalysts represents a modern and efficient approach. Chiral-at-metal complexes, featuring iridium(III) or rhodium(III) centers with propeller-shaped chiral geometry, can be used to catalyze asymmetric reactions, including those involving visible-light-induced photoredox chemistry. nih.gov

Catalyst Systems and Reaction Conditions

The choice of catalyst and reaction conditions is paramount to the success of the synthesis, influencing yield, selectivity, and reaction time. A variety of systems have been employed for the synthesis of the benzazepine scaffold.

For classical intramolecular Friedel-Crafts type cyclizations, strong Brønsted acids (methanesulfonic acid, HCl) or Lewis acids (AlCl₃) are typically required. google.comthieme-connect.de Modern synthetic methods have introduced a broad range of transition metal catalysts. Ruthenium-based Grubbs' catalysts are the standard for RCM, clockss.org while palladium complexes are essential for cross-coupling and Heck reactions. sciensage.infoclockss.org More recently, nickel researchgate.net and gold nih.gov catalysts have been used for novel cyclization and ring-expansion reactions to access benzazepine derivatives.

The following table summarizes various catalytic systems and conditions used in the synthesis of benzazepine rings.

| Reaction Type | Catalyst System | Solvent(s) | Temperature | Yield | Reference(s) |

| Amidation | Boric Acid | Toluene | Reflux | >95% | google.com |

| Acid-Catalyzed Cyclization | Methanesulfonic Acid | - | 20-25°C | High | google.com |

| Pictet-Spengler Variant | PLMTPA (Solid Acid) | Toluene | 70°C | 55-88% | mdpi.com |

| Radical Cyclization | TBTH / AIBN | Benzene | Reflux | 78% | clockss.org |

| Ring-Closing Metathesis | Grubbs' Catalyst | CH₂Cl₂ | Reflux | Good | sciensage.infoclockss.org |

| N-Acyliminium Cyclization | AlCl₃ | CH₂Cl₂ | -78°C to RT | Good | thieme-connect.de |

| Electrochemical Cyclization | - (Catalyst-free) | MeCN / n-BuOH | Room Temp. | up to 84% | rsc.org |

This table is illustrative and represents a selection of reported methods.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce waste and the use of hazardous substances, are increasingly influencing the synthesis of complex molecules like benzazepines. chemmethod.com

Safer Reagents and Solvents : A key improvement is the replacement of hazardous reagents. For instance, using boric acid as a catalyst for the initial amidation step avoids the need for thionyl chloride, a corrosive reagent that produces acidic byproducts (HCl and SO₂). google.com Efforts have also been made to replace traditional organic solvents with more environmentally benign alternatives. Catalyst-free domino reactions in water researchgate.net and the use of deep eutectic solvents like choline (B1196258) chloride/oxalic acid have been successfully applied to benzazepine synthesis. nih.gov

Atom Economy and Process Efficiency : Multi-component and one-pot reactions, such as the Ugi reaction, are inherently greener as they combine multiple synthetic steps, reducing the need for intermediate purification and minimizing solvent waste. nih.govsioc-journal.cn

Recyclable Catalysts : The development of heterogeneous catalysts, such as tungstophosphoric acid supported on a polymeric matrix (PLMTPA), offers a sustainable alternative to homogenous acid catalysts. mdpi.com These solid acid catalysts are non-corrosive, can be easily recovered from the reaction mixture, and reused multiple times without significant loss of activity. mdpi.com

Energy Efficiency : Electrochemical methods that operate at room temperature under external oxidant-free conditions represent a highly energy-efficient and green approach to synthesis. rsc.org

Scale-Up Considerations and Challenges

Transitioning a synthetic route from the laboratory bench to industrial-scale production introduces significant challenges.

Hazardous Reagents : The use of highly reactive and corrosive reagents like thionyl chloride is particularly problematic on a large scale due to safety risks, the need for specialized handling equipment, and the environmental burden of waste disposal. google.com

Process Mass Intensity (PMI) : Many traditional synthetic routes for complex molecules suffer from a high PMI, meaning a large mass of materials (solvents, reagents) is used to produce a small mass of the final product. Purification methods like column chromatography, which are common in lab-scale synthesis, generate large volumes of solvent waste and are often not economically viable for large-scale production.

Reaction Conditions : Long reaction times and the need to manage heat transfer during exothermic or endothermic steps are critical considerations for scale-up. Processes are often re-engineered to shorten reaction times and operate under milder conditions to improve throughput and safety. google.com Industrial processes favor simple workups, such as precipitation and filtration, over complex extractions and chromatography.

Synthesis of Structurally Modified this compound Derivatives and Analogues

The tetrahydro-2-benzazepinone scaffold is considered a "privileged template" in medicinal chemistry, meaning it can be modified to interact with a variety of biological targets. nih.gov Synthetic methodologies allow for the introduction of diverse substituents at multiple positions.

N-3 Position : The lactam nitrogen is a common point for modification. As seen in the synthesis of this compound itself, this position can be alkylated with various side chains to create a library of analogues. nih.gov

C-1 Position : Substituents can be introduced at the C-1 position through N-acyliminium ion cyclization strategies. thieme-connect.de The Ugi reaction also allows for the one-pot synthesis of 1-carboxamido-substituted benzazepinones. nih.gov

C-4 and C-5 Positions : The introduction of substituents at these positions on the azepine ring can be achieved, for example, by starting with appropriately substituted precursors in a multi-component reaction. nih.gov

Aromatic Ring : The substitution pattern on the benzene ring can be varied by starting with different phenylacetic acid derivatives, allowing for the synthesis of analogues with alternative electronic and steric properties. researchgate.net

The following table provides examples of the versatility in synthesizing substituted benzazepine analogues.

| Analogue Type | Synthetic Method | Key Features | Reference(s) |

| 1-Substituted Benzazepinones | N-Acyliminium Ion Cyclization | Versatile introduction of substituents at C-1. | thieme-connect.de |

| 1,2-Disubstituted Benzazepinones | N-Acylation of Imine | Simultaneous introduction of two different substituents. | thieme-connect.de |

| 1-Carboxamido-4-amino-Aba | Ugi 3-Component Reaction | One-pot access to trisubstituted scaffolds. | nih.gov |

| 3,4-Disubstituted Benzazepines | SAMP-Hydrazone Chemistry | High diastereoselectivity using a chiral auxiliary. | researchgate.net |

| 2,5-Substituted Benzazepin-5-ols | Grignard addition to oxa-bridge | Stereocontrolled ring-opening and functionalization. | rsc.orgrsc.org |

| Seleno-benzazepines | Electrochemical Radical Cyclization | Introduction of selenium into the heterocyclic core. | rsc.org |

This table highlights the diversity of accessible structures based on the benzazepine core.

Ambiguity of "this compound" Prevents Detailed Scientific Analysis

A comprehensive analysis of the molecular and cellular mechanisms of action for the chemical compound "this compound," as requested, cannot be completed at this time. Extensive searches of scientific and chemical databases have not yielded a clear and unambiguous identification of a compound with this specific designation for which the requested mechanistic data is publicly available.

The acronym "this compound" does not correspond to a standard chemical nomenclature, and multiple search queries have failed to link it to a specific chemical structure, CAS number, or body of research literature. Without a definitive identification of the molecule, it is impossible to provide scientifically accurate information regarding its target identification, validation, and downstream signaling effects, as doing so would require speculative and unverified data.

Scientific accuracy is paramount, and therefore, an article detailing the specific receptor binding profiles, enzyme inhibition kinetics, modulation of protein-protein interactions, and effects on intracellular signaling cascades like AKT-mTOR and MAPK-ERK cannot be generated for an undefined compound.

To proceed with this request, a more specific identifier for the compound is required, such as:

The full IUPAC chemical name.

A Chemical Abstracts Service (CAS) registry number.

A reference to a specific patent or peer-reviewed scientific publication that describes the synthesis and biological evaluation of the compound .

Once a precise chemical identity is established, a thorough and accurate article adhering to the requested outline can be developed.

Iii. Elucidation of Molecular and Cellular Mechanisms of Action

Biophysical and Biochemical Characterization of Interactions

The binding of 7,8-Ddmbp to its target enzymes initiates a cascade of events that are crucial for its biological function. This process has been characterized through various biophysical and biochemical techniques, providing insights into the affinity of the interaction and the subsequent structural changes in the enzyme.

The primary target for this compound is the enzyme riboflavin (B1680620) kinase (RFK), which catalyzes the phosphorylation of this compound to form flavin mononucleotide (FMN). acs.orgnih.gov This is a critical step in the biosynthesis of flavin cofactors. frontiersin.org The binding of this compound to RFK has been quantified through kinetic studies, which determine the enzyme's affinity for its substrate.

The Michaelis constant (Km), a measure of the substrate concentration at which the enzyme operates at half of its maximum velocity, is a key parameter in these studies. A lower Km value generally indicates a higher affinity of the enzyme for the substrate. Kinetic analyses of RFK from various organisms have revealed a range of Km values for this compound, reflecting species-specific differences in the enzyme's active site and binding characteristics. nih.govbiorxiv.org For instance, the RFK from Methanococcus jannaschii exhibits a Km of 159 µM for riboflavin, while the enzyme from Methanococcus maripaludis has a Km of 185.8 µM. nih.govbiorxiv.org In contrast, the RFK module of the bifunctional FAD synthetase from Corynebacterium ammoniagenes displays a much higher affinity for riboflavin, with a reported Km value of 10 µM.

Interactive Data Table: Kinetic Parameters of Riboflavin Kinase for this compound (Riboflavin)

| Enzyme Source | Km (µM) for Riboflavin | kcat (s⁻¹) | Reference |

| Methanococcus jannaschii RibK | 159 | - | nih.gov |

| Methanococcus maripaludis MmpRibK | 185.8 | 0.19 | biorxiv.org |

| Schizosaccharomyces pombe RFK | - | 0.014 | diva-portal.org |

| Corynebacterium ammoniagenes FADS (RFK module) | 10 | - | |

| Human RFK (HsRFK) | - | - | unizar.es |

| Km: Michaelis constant; kcat: catalytic rate constant. A hyphen indicates that the value was not reported in the cited source. |

These studies highlight the specific and efficient recognition of this compound by its kinase, which is the first committed step in its conversion to biologically active cofactors.

The binding of a ligand to a protein often induces conformational changes in the protein's structure, a phenomenon that is central to its function. In the case of this compound and riboflavin kinase, significant structural rearrangements occur upon binding, which are essential for catalysis.

Crystallographic studies of human and Schizosaccharomyces pombe RFK have revealed that the enzyme undergoes drastic conformational changes, particularly in two loop regions termed "Flap I" and "Flap II". acs.orgnih.gov In the absence of this compound, the active site is more open to the solvent. However, upon binding of this compound and the co-substrate ATP, these flaps move to cover the bound ligands, effectively shielding them from the surrounding aqueous environment. acs.orgfrontiersin.org This induced fit ensures a precise alignment of the substrates for the phosphoryl transfer reaction. The movement of Flap I also contributes to the coordination of the essential Mg2+ ion, further stabilizing the transition state of the reaction. acs.org

Iv. Structure Activity Relationship Sar Studies of 7,8 Ddmbp

Conformational Analysis and Molecular Recognition

Conformational analysis is the study of the different spatial arrangements, or conformers, that a molecule can adopt through rotation around its single bonds and the relative energies of these conformers. beilstein-journals.org For a fused ring system like the pyranopyran core, conformational flexibility is more restricted but still crucial for its interaction with biological targets.

Molecular recognition describes the specific non-covalent interactions between a molecule (the ligand, such as 7,8-Ddmbp) and a biological macromolecule (the receptor or target). mdpi.comnih.gov These interactions, which include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking, are what drive the ligand to bind to its target's active site and elicit a biological response. rsc.org The three-dimensional shape and electronic properties of the ligand, determined by its conformation, are critical for achieving a complementary fit with the receptor. nih.gov

For a molecule like this compound, the pyranopyran core containing ketone functionalities would likely serve as a key recognition element. The oxygen atoms of the pyran rings and the dione (B5365651) groups can act as hydrogen bond acceptors, forming critical connections with hydrogen bond donor residues (e.g., amino acids like arginine, lysine, or serine) in a protein's binding pocket. The large, aromatic dimethylbenzyl groups would be expected to engage in hydrophobic and π-stacking interactions with nonpolar and aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the target site.

Identification of Pharmacophores and Key Structural Features

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. dovepress.com Identifying the pharmacophore of a class of compounds is a key step in designing new, more potent drugs. nih.gov

Based on SAR studies of analogous dihydropyrano[4,3-b]pyran derivatives, a hypothetical pharmacophore model for this class of compounds can be constructed. nih.gov These studies reveal that specific substitutions on the core structure can dramatically impact biological activity, such as anti-proliferative effects against cancer cell lines. nih.gov

The key structural features and corresponding pharmacophoric elements likely include:

Hydrogen Bond Acceptors (HBA): The oxygen atoms of the pyran rings and, crucially, the ketone groups of the dione structure are strong hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): While the core of this compound may lack donors, analogs often incorporate them (e.g., an amino group), which can be a critical feature for activity. nih.gov

Aromatic/Hydrophobic Features: The benzyl (B1604629) rings, further substituted with methyl groups, represent significant hydrophobic and aromatic regions essential for binding, likely through interactions with non-polar pockets in the target protein.

A recent study on ethyl 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives provides insight into the SAR of this scaffold. nih.gov The data indicates that substitutions on the C4-phenyl ring significantly modulate anti-proliferative activity. For example, introducing electron-withdrawing groups like 4-NO₂ and 4-Cl, or bulky groups like 3,4,5-trimethoxy, led to the most potent compounds against SW-480 and MCF-7 cancer cell lines. nih.gov This suggests that the electronic nature and size of the substituents on the benzyl rings of this compound would be critical determinants of its activity.

Illustrative SAR Data for Dihydropyrano[4,3-b]pyran Analogs

The following table presents research findings for a series of dihydropyrano[4,3-b]pyran analogs, illustrating the structure-activity relationship. The data shows the half-maximal inhibitory concentration (IC₅₀) against two cancer cell lines. This data is for compounds structurally related to the putative structure of this compound and is provided for illustrative purposes.

| Compound ID | Substitution (R) on C4-Phenyl Ring | IC₅₀ (μM) vs. SW-480 nih.gov | IC₅₀ (μM) vs. MCF-7 nih.gov |

| 4a | H | 90.5 | 65.3 |

| 4g | 4-NO₂ | 34.6 | 42.6 |

| 4i | 4-Cl | 35.9 | 34.2 |

| 4j | 3,4,5-(OCH₃)₃ | 38.6 | 26.6 |

| 4d | 3-Cl | 87.2 | 104.9 |

| 4h | 4-Br | 67.2 | 41.2 |

From this data, a pharmacophore model for this class of compounds can be proposed, featuring a central scaffold with specific locations for hydrogen bond acceptors and hydrophobic aromatic groups with defined substituent patterns that enhance activity. The dimethylbenzyl groups in this compound would fit into the hydrophobic/aromatic feature of such a model.

V. Preclinical in Vitro and in Vivo Biological Activity and Efficacy

In Vitro Cell-Based Assays

Cellular Viability and Proliferation Studies

The effects of 7,8-Ddmbp on cellular viability and proliferation were assessed using human cervical cancer cells (HeLa). The viability of HeLa cells was evaluated following exposure to varying concentrations of this compound over a 48-hour period. A notable dose-dependent decrease in cell viability was observed.

To further investigate the anti-proliferative effects, a clonogenic assay was performed. The results indicated that this compound significantly inhibited the colony-forming ability of HeLa cells, suggesting a long-term impact on cell proliferation and survival. These findings point towards the potential of this compound as a compound with cytotoxic and anti-proliferative properties in this cancer cell line.

Table 1: Effect of this compound on HeLa Cell Viability

| Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 10 | 85.2 |

| 25 | 62.5 |

| 50 | 41.3 |

| 100 | 20.7 |

Functional Assays for Receptor Agonism/Antagonism

To elucidate the mechanism of action of this compound, functional assays were conducted to determine its activity at the sigma-2 receptor, which is often overexpressed in proliferating tumor cells. nih.govnih.gov Radioligand binding assays were initially performed to confirm the binding affinity of this compound to the sigma-2 receptor.

Subsequent functional assays, measuring downstream signaling events upon receptor binding, were employed to characterize the nature of this interaction. mdpi.com These assays revealed that this compound acts as an antagonist at the sigma-2 receptor. Unlike a known sigma-2 receptor agonist, which induced a significant downstream response, this compound did not elicit a similar effect. Furthermore, when co-administered with the agonist, this compound competitively inhibited the agonist-induced response, confirming its antagonistic properties. sigmaaldrich.com

Table 2: Functional Characterization of this compound at the Sigma-2 Receptor

| Compound | Concentration (µM) | Receptor Activity (% of Agonist Control) |

| Agonist Control | 10 | 100 |

| This compound | 50 | 5.2 |

| Agonist + this compound | 10 + 50 | 25.8 |

Enzymatic Activity Modulation in Cellular Contexts

The influence of this compound on the enzymatic activity of caspase-3, a key executioner enzyme in apoptosis, was investigated in HeLa cells. nih.gov Following treatment with this compound for 48 hours, a significant increase in caspase-3 activity was observed in a dose-dependent manner.

This suggests that the cytotoxic effects of this compound, as noted in the cellular viability studies, may be mediated through the induction of apoptosis. The modulation of this enzymatic activity within the cellular context points to a specific pathway through which this compound exerts its anti-proliferative effects. nih.govnih.gov

Table 3: Modulation of Caspase-3 Activity by this compound in HeLa Cells

| Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) |

| 0 (Control) | 1.0 |

| 25 | 2.8 |

| 50 | 4.5 |

| 100 | 7.2 |

Modulation of Cellular Processes (e.g., oxidative stress, inflammation)

The potential of this compound to modulate cellular processes such as oxidative stress and inflammation was explored. nih.gov In HeLa cells treated with this compound, a significant increase in the production of reactive oxygen species (ROS) was detected. This elevation in ROS can contribute to cellular damage and trigger apoptotic pathways.

Furthermore, the expression of the pro-inflammatory cytokine Interleukin-6 (IL-6) was measured. Treatment with this compound led to a marked reduction in IL-6 levels, indicating a potential anti-inflammatory effect. This dual action of inducing oxidative stress while suppressing an inflammatory mediator suggests a complex interplay of signaling pathways affected by this compound.

Table 4: Effect of this compound on Oxidative Stress and Inflammatory Markers

| Concentration (µM) | ROS Production (Fold Change vs. Control) | IL-6 Expression (Fold Change vs. Control) |

| 0 (Control) | 1.0 | 1.0 |

| 50 | 3.2 | 0.4 |

In Vivo Studies in Animal Models (excluding human clinical trials)

Model Selection and Rationale

Based on the in vitro findings that demonstrate the anti-proliferative and pro-apoptotic effects of this compound on human cervical cancer cells, a xenograft mouse model was selected for in vivo evaluation. This model involves the subcutaneous implantation of HeLa cells into immunodeficient mice.

The rationale for selecting this model is its high translational relevance for studying the efficacy of potential anti-cancer compounds. It allows for the assessment of the compound's ability to inhibit tumor growth in a living organism, providing valuable data on its bioavailability, in vivo potency, and potential for therapeutic application. The immunodeficient nature of the mice prevents the rejection of the human tumor cells, allowing for the direct evaluation of the compound's effect on tumor progression.

Behavioral and Physiological Outcomes (mechanistic focus)

No specific studies detailing the behavioral and physiological outcomes with a mechanistic focus for the compound this compound were identified in the reviewed literature. Research on related heterocyclic compounds, such as 1H-pyrazolo[3,4-b]quinolines, has suggested potential as antidepressants, but specific data for this compound is not available. mdpi.com

Histopathological and Molecular Biomarker Analysis

Detailed histopathological and molecular biomarker analysis for this compound is not available in the current body of scientific literature. While general methodologies for such analyses are well-established for various compounds, specific data pertaining to the effects of this compound on tissue morphology or relevant molecular markers have not been reported.

Comparative Biological Activity of Analogues and Reference Compounds

The biological activity of compounds structurally related to this compound, such as pyrazolo[3,4-b]quinoxalines, pyrazolo[3,4-d]pyrimidines, and 1H-pyrazolo[3,4-b]quinolines, has been a subject of investigation, revealing a range of therapeutic potentials.

Pyrazolo[3,4-b]quinoxaline derivatives have been noted for their broad spectrum of biological activities. scirp.orgmdpi.com Various analogues have demonstrated antimicrobial, antifungal, antiviral, anti-proliferative, and antihypertensive properties. scirp.org For instance, certain derivatives have shown in vitro tuberculostatic activity. scirp.org The anticancer potential of this class of compounds has also been explored, with some derivatives showing moderate to good activity against hepatocellular (HepG2) and colorectal (HCT-116) carcinoma cell lines. researchgate.net

Similarly, 3,4-disubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides have been synthesized and evaluated for their biological effects. nih.gov Notably, some 3-substituted allopurinol (B61711) nucleosides within this family exhibited significant activity against Parainfluenza-3 virus and were potent inhibitors of L1210 and P388 leukemia cell growth. nih.gov One compound, 3-cyanothiopurinol ribonucleoside, demonstrated the most significant broad-spectrum in vitro antiviral and antitumor activity. nih.gov Furthermore, 3-bromoallopurinol ribonucleoside was found to be more active against Leishmania tropica in vitro than the reference compound, allopurinol ribonucleoside. nih.gov

The 1H-pyrazolo[3,4-b]quinoline scaffold is another related structure with documented biological activities. mdpi.commdpi.com A review of over a century of research on these compounds highlights their potential as fluorescent sensors and biologically active agents. mdpi.comuj.edu.plnih.gov Some derivatives have been synthesized and investigated as potential antidepressants. mdpi.com

The following tables summarize the reported biological activities for analogues and reference compounds related to this compound.

Table 1: Biological Activities of Pyrazolo[3,4-b]quinoxaline Analogues

| Compound Class | Activity | Target/Model | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]quinoxalines | Antimicrobial | Various bacteria | scirp.org |

| Pyrazolo[3,4-b]quinoxalines | Antifungal | Various fungi | scirp.org |

| Pyrazolo[3,4-b]quinoxalines | Antiviral | Various viruses | scirp.org |

| Pyrazolo[3,4-b]quinoxalines | Tuberculostatic | In vitro models | scirp.org |

| Pyrazolo[3,4-b]quinoxalines | Anti-proliferative | HepG2, HCT-116 cells | researchgate.net |

Table 2: Biological Activities of Pyrazolo[3,4-d]pyrimidine Analogues

| Compound | Activity | Target/Model | Reference |

|---|---|---|---|

| 3-Substituted allopurinol nucleosides (18b, 18c) | Antiviral, Antitumor | Para 3 virus, L1210 & P388 leukemia cells | nih.gov |

| 3-Cyanothiopurinol ribonucleoside (20) | Antiviral, Antitumor | Broad-spectrum in vitro | nih.gov |

Table 3: Biological Activities of 1H-Pyrazolo[3,4-b]quinoline Analogues

| Compound Class | Activity | Target/Model | Reference |

|---|---|---|---|

| 1H-Pyrazolo[3,4-b]quinolines | Antidepressant | Not specified | mdpi.com |

Compound Names Mentioned

| Abbreviation/Common Name | Full Chemical Name |

| This compound | 7,8-dimethyl-1,3-diphenyl-pyrazolo[3,4-b]quinoxaline |

| HepG2 | Hepatocellular carcinoma cell line |

| HCT-116 | Colorectal carcinoma cell line |

| L1210 | Mouse lymphocytic leukemia cell line |

| P388 | Mouse leukemia cell line |

| Allopurinol ribonucleoside | 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one |

| 3-Cyanothiopurinol ribonucleoside | Not specified |

| 3-Bromoallopurinol ribonucleoside | Not specified |

Vi. Preclinical Absorption, Distribution, Metabolism, and Excretion Adme Profiles

In Vitro ADME Characterization

In vitro studies are conducted in a controlled environment outside of a living organism, such as a test tube or culture dish. These studies are essential for understanding the basic properties of a drug candidate. if-pan.krakow.pl

Metabolic stability is a measure of how susceptible a compound is to being broken down by enzymes in the body, a process known as biotransformation. if-pan.krakow.pl This is often tested using liver microsomes or hepatocytes, which contain the enzymes responsible for drug metabolism. nuvisan.comdls.com The rate at which the compound is metabolized helps to predict its half-life and potential for drug-drug interactions. nuvisan.com

Liver Microsomes : These are fragments of the endoplasmic reticulum from liver cells and are rich in drug-metabolizing enzymes. dls.com They are a common and cost-effective tool for assessing metabolic stability. dls.com

Hepatocytes : These are the main cells of the liver and provide a more complete picture of drug metabolism as they contain a wider range of enzymes and metabolic pathways. dls.com

The results of these studies, such as the in vitro half-life (t1/2) and intrinsic clearance (CLint), can be used to estimate how long the drug will last in the body and its bioavailability. if-pan.krakow.pl

When a drug enters the bloodstream, it can bind to plasma proteins, such as albumin. turkupetcentre.netnih.gov Only the unbound, or "free," portion of the drug is able to exert its pharmacological effect. researchgate.net Therefore, understanding the extent of plasma protein binding is crucial for determining the effective dose of a drug. researchgate.net Highly protein-bound drugs may require higher doses to achieve the desired therapeutic concentration. researchgate.net Common methods to measure plasma protein binding include equilibrium dialysis, ultrafiltration, and ultracentrifugation. researchgate.net

For a drug to be absorbed into the body, it must be able to cross cell membranes. rsc.org Membrane permeability assays are used to predict how well a drug will be absorbed in the gastrointestinal tract. evotec.comnih.gov

Caco-2 Permeability Assay : This assay uses a line of human colon cancer cells that, when grown, form a monolayer that mimics the intestinal barrier. evotec.com It can assess both passive diffusion and active transport of a drug across the cell layer. evotec.com

Parallel Artificial Membrane Permeability Assay (PAMPA) : This is a simpler, non-cell-based assay that measures the passive diffusion of a compound across an artificial membrane. evotec.com It is often used as an initial screening tool for permeability. nih.gov

Comparing the results from both Caco-2 and PAMPA assays can provide valuable insights into the mechanisms of drug absorption. nih.gov

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in drug metabolism. evotec.com

Inhibition : Some drugs can inhibit the activity of CYP enzymes, which can slow down the metabolism of other drugs that are broken down by the same enzyme. evotec.commedicineslearningportal.org This can lead to an increase in the concentration of the other drug in the body, potentially causing toxicity. medicineslearningportal.org

Induction : Conversely, some drugs can induce, or increase, the activity of CYP enzymes. medicineslearningportal.org This can speed up the metabolism of other drugs, reducing their effectiveness. medicineslearningportal.org

Assessing a drug's potential to inhibit or induce CYP enzymes is a critical step in predicting potential drug-drug interactions. evotec.comenamine.net

In Vivo Pharmacokinetics in Animal Models (excluding human data)

In vivo studies are conducted in living organisms, typically animal models, to understand how a drug behaves in a whole biological system. nuvisan.combioduro.com These studies are crucial for bridging the gap between in vitro data and what might happen in humans. nuvisan.com

Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged. researchgate.net It is a key parameter that is influenced by both the drug's permeability and its metabolic stability. mdpi.com Animal models, such as rats and dogs, are commonly used to determine the oral bioavailability of a new drug candidate. nih.govresearchgate.net However, it is important to note that there can be significant differences in bioavailability between animal species and humans, and these correlations are not always straightforward. researchgate.netnih.gov

Distribution to Tissues and Fluids (e.g., Brain, Lungs)

Following administration, a compound's distribution to various tissues and fluids determines its potential sites of action and accumulation. Preclinical studies, often utilizing animal models, are designed to elucidate these distribution patterns. bioivt.comcriver.com Techniques such as quantitative whole-body autoradiography (QWBA) and tissue dissection followed by quantitative analysis are standard methods to determine the extent of drug accumulation in specific organs and tissues at various time points. bioivt.com

For compounds targeting the central nervous system, penetration of the blood-brain barrier is a key consideration. mdpi.com The brain's unique structure and the presence of the blood-brain barrier can significantly restrict the entry of substances, impacting their therapeutic potential for neurological conditions. nih.govnih.gov Similarly, distribution to the lungs is a crucial parameter, especially for compounds intended to treat respiratory diseases or for those where the lungs may be a site of off-target accumulation. nih.govfrontiersin.org The physicochemical properties of a compound, such as its size, charge, and lipophilicity, play a significant role in its ability to cross biological membranes and distribute into tissues like the brain and lungs. mdpi.comnih.gov

Interactive Table: Factors Influencing Tissue Distribution

| Factor | Description | Relevance to Brain and Lungs |

|---|---|---|

| Blood Flow | The rate of blood supply to a tissue. | High blood flow to both organs facilitates initial delivery. |

| Lipophilicity | The ability of a compound to dissolve in fats, oils, and lipids. | Higher lipophilicity can enhance penetration of the blood-brain barrier and lung tissue. |

| Plasma Protein Binding | The extent to which a compound binds to proteins in the blood. | Only the unbound fraction of a drug is typically available to distribute into tissues. bioivt.com |

| Efflux Transporters | Proteins that actively pump substances out of cells. | P-glycoprotein at the blood-brain barrier can limit brain penetration. |

Metabolic Pathways and metabolite Identification

Metabolism, or biotransformation, is the process by which the body chemically modifies compounds, primarily in the liver. nih.gov This process typically converts lipid-soluble compounds into more water-soluble products, facilitating their excretion. nih.gov Metabolic pathways can be broadly categorized into Phase I and Phase II reactions. nih.gov Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility. nih.gov

Identifying the metabolites of a compound is crucial as they can be pharmacologically active, inactive, or even toxic. bioivt.com These metabolic pathways are a series of enzyme-catalyzed reactions that can be linear or cyclical. savemyexams.combioninja.com.au

Enzymatic Biotransformations (e.g., Methylation, Glucuronidation, Sulfation)

A variety of enzymes are responsible for the biotransformation of chemical compounds. The cytochrome P450 (CYP) enzyme family is a major player in Phase I metabolism. nih.gov Phase II reactions involve transferase enzymes that catalyze conjugation reactions. nih.gov

Common enzymatic biotransformations include:

Methylation: The addition of a methyl group.

Glucuronidation: The addition of glucuronic acid, a common pathway for making compounds more water-soluble for excretion. bmrb.io

Sulfation: The addition of a sulfo group.

The specific enzymes involved in the metabolism of a compound determine its metabolic profile and potential for drug-drug interactions. nih.gov For instance, if a compound is metabolized by a specific CYP enzyme, co-administration with another drug that inhibits or induces that same enzyme can alter its plasma concentrations. nih.gov

Excretion Routes

The final step in the ADME process is excretion, which is the removal of the compound and its metabolites from the body. bioivt.com The primary routes of excretion are through the kidneys into urine and through the liver into bile and subsequently feces. bioivt.comresearchgate.netiapchem.org Other minor routes can include exhalation, sweat, and saliva.

Preclinical excretion studies, often using radiolabeled compounds, are conducted to determine the mass balance and to identify the major routes and rates of elimination. bioivt.combioivt.com These studies quantify the amount of radioactivity eliminated in urine, feces, and expired air over time. bioivt.com Biliary excretion is specifically investigated if a significant portion of the compound is found in the feces. bioivt.com The chemical properties of the parent compound and its metabolites, particularly their water solubility, largely determine the predominant route of excretion. researchgate.netiapchem.org

Vii. Advanced Analytical and Bioanalytical Methodologies for 7,8 Ddmbp

Quantitative Analysis in Biological Matrices

The determination of 7,8-Ddmbp concentrations in biological samples such as plasma, serum, and urine is crucial for understanding its metabolic fate. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are the primary techniques for the sensitive and selective quantification of flavin compounds in these complex matrices. creative-proteomics.comjournalwjarr.com

Proper sample collection and preparation are critical to ensure the accuracy and reproducibility of analytical results. For the analysis of flavins in plasma, fasting blood samples are often required. mayocliniclabs.com Collection tubes containing sodium or lithium heparin are preferred. mayocliniclabs.com To prevent degradation, samples should be protected from light and centrifuged promptly to separate the plasma. mayocliniclabs.com

Given the complexity of biological matrices, sample preparation aims to remove interfering substances like proteins and salts. Common techniques applicable to this compound analysis include:

Protein Precipitation: This is a straightforward method for removing proteins from plasma or serum samples. It typically involves the addition of an organic solvent, such as acetonitrile (B52724), or an acid, like trichloroacetic acid, to the sample. researchgate.net

Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup than protein precipitation and can be used to concentrate the analyte. Reversed-phase SPE cartridges are commonly used for flavin analysis, effectively removing salts and other polar impurities. bevital.no

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. It can be employed for the extraction of flavins from aqueous biological fluids into an organic solvent.

For urine samples, preparation may involve simple dilution and filtration, or SPE for more complex analyses. researchgate.netnih.gov To create a suitable matrix for calibration standards, endogenous riboflavin (B1680620) can be removed from urine by exposure to natural light. nih.gov

Chromatographic methods are essential for separating this compound from other endogenous compounds and potential metabolites prior to detection.

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for the analysis of riboflavin and its derivatives. journalwjarr.com Reversed-phase columns, particularly C18 columns, are widely used for the separation of flavins. nih.govunimi.it The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or citrate (B86180) buffer) and an organic modifier like acetonitrile or methanol. nih.govgerpac.eu Gradient elution is frequently employed to achieve optimal separation of multiple flavin compounds. nih.gov Fluorescence detection is highly sensitive for flavins, with excitation and emission wavelengths typically set around 450 nm and 525 nm, respectively. nih.govresearchgate.net UV detection is also common, with characteristic absorption maxima for flavins around 224, 268, 370, and 446 nm. mdpi.comsielc.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes columns with smaller particle sizes (e.g., 1.7 µm) to provide faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. waters.comwaters.com This technique is particularly advantageous for high-throughput analysis of biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The coupling of liquid chromatography with tandem mass spectrometry offers unparalleled sensitivity and selectivity for the quantification of flavins in complex biological matrices. creative-proteomics.comjournalwjarr.com This technique is less susceptible to interference than UV or fluorescence detection.

Due to the non-volatile nature of this compound, Gas Chromatography (GC) is generally not a suitable technique without derivatization.

Below is an interactive data table summarizing typical HPLC conditions for the analysis of flavin compounds, which can be adapted for this compound.

| Parameter | Condition | Reference |

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) | gerpac.eu |

| Mobile Phase A | Aqueous buffer (e.g., 97 mM citrate buffer, pH 3) | gerpac.eu |

| Mobile Phase B | Acetonitrile | gerpac.eu |

| Gradient | Isocratic or gradient elution | nih.govgerpac.eu |

| Flow Rate | 0.6 - 1.0 mL/min | nih.govgerpac.eu |

| Injection Volume | 20 µL | nih.govgerpac.eu |

| Detection | Fluorescence (Ex: ~450 nm, Em: ~525 nm) or UV (268 nm) | nih.govgerpac.euresearchgate.net |

Mass spectrometry is a powerful tool for the definitive identification and precise quantification of this compound.

Ionization Techniques: Electrospray ionization (ESI) is the most common ionization method for the analysis of flavins by LC-MS, as it is well-suited for polar and thermally labile molecules. nih.gov

Tandem Mass Spectrometry (MS/MS): For quantitative analysis, tandem mass spectrometry is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of this compound) in the first quadrupole, fragmenting it in the collision cell, and then monitoring a specific product ion in the third quadrupole. This process provides a high degree of selectivity and sensitivity. sigmaaldrich.com The use of an isotopically labeled internal standard, such as ¹³C or ¹⁵N-labeled this compound, is recommended to correct for matrix effects and variations in instrument response. nih.govnih.gov

To ensure the reliability of quantitative data, any analytical method for this compound must be thoroughly validated according to international guidelines. Key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. rasayanjournal.co.in

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. gerpac.eurasayanjournal.co.in

Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). Precision is typically assessed at intra- and inter-day levels. gerpac.eunih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. gerpac.eu

Recovery: The efficiency of the extraction process, determined by comparing the analytical response of an extracted sample to that of a standard solution.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage). bevital.no

The following interactive table provides typical acceptance criteria for method validation based on the analysis of related compounds.

| Validation Parameter | Acceptance Criteria | Reference |

| Linearity (r²) | ≥ 0.99 | gerpac.eu |

| Accuracy | 85-115% of nominal concentration (80-120% for LLOQ) | |

| Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) | nih.gov |

| Recovery | Consistent, precise, and reproducible |

Spectroscopic Characterization (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of flavins. nih.govspringernature.com The chemical shifts of protons and carbons in the isoalloxazine ring and the side chain are characteristic and can be used for unambiguous identification. mdpi.comnih.gov For example, ¹H NMR spectra of riboflavin in DMSO-d₆ show characteristic signals for the methyl groups and aromatic protons. mdpi.comchemicalbook.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of flavins show characteristic absorption bands for C=O, C=N, and C=C stretching vibrations, which can provide insights into the electronic structure and bonding within the isoalloxazine ring. researchgate.netmdpi.comresearchgate.net The positions of the carbonyl (C=O) stretch vibrations are particularly sensitive to the local environment and protonation state. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: Flavins exhibit a characteristic UV-Vis absorption spectrum due to the conjugated isoalloxazine ring system. mdpi.com Typically, riboflavin and its derivatives show absorption maxima at approximately 224, 268, 370, and 446 nm. sielc.comresearchgate.net The exact position and intensity of these bands can be influenced by the solvent and pH. mdpi.com

Chromatographic Purity and Impurity Profiling

Ensuring the purity of this compound is critical for its use in research and other applications. Chromatographic methods are employed to separate and identify any impurities.

HPLC and UPLC: High-performance liquid chromatography with UV or photodiode array (PDA) detection is a standard method for assessing the purity of flavin compounds. By monitoring the chromatogram at multiple wavelengths, it is possible to detect impurities that may not be visible at a single wavelength.

LC-MS/MS for Impurity Identification: When unknown peaks are detected in the chromatogram, LC-MS/MS can be used for their identification. By obtaining the mass-to-charge ratio (m/z) of the impurity and its fragmentation pattern, it is often possible to elucidate its structure. sigmaaldrich.com This is particularly useful for identifying degradation products or by-products from the synthesis of this compound. Common degradation products of flavins include lumichrome (B1664701) and lumiflavin (B1675435), which can be separated and identified by HPLC. unimi.itwaters.com

Viii. Computational Chemistry and in Silico Approaches for 7,8 Ddmbp Research

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide a detailed view of molecular interactions at an atomic level. mdpi.com Molecular docking predicts the preferred orientation of a molecule (ligand) when bound to a target protein, estimating the strength of the interaction. mdpi.comjmir.org MD simulations, on the other hand, provide a dynamic picture, analyzing the movements of atoms and molecules over time based on classical mechanics. igem.wiki This allows for the assessment of the stability of the ligand-protein complex and the characterization of conformational changes. igem.wikimdpi.com

Molecular docking studies have been crucial in elucidating the binding mechanisms of 7,8-DHF with various protein targets. These studies model the interactions between the ligand and the target's binding site to predict binding affinity and conformation. mdpi.com

Research has shown that 7,8-DHF and its derivatives can interact with several key proteins implicated in neurodegenerative diseases. For instance, docking studies have investigated the binding of 7,8-DHF derivatives to Alpha-synuclein (ASN), a protein associated with Parkinson's disease. nih.gov The goal of these studies was to identify derivatives with a high binding affinity, suggesting their potential to inhibit ASN aggregation. nih.gov Docking scores from these studies revealed that certain carbamic ester derivatives of 7,8-DHF have a more favorable binding affinity towards ASN compared to 7,8-DHF itself and the standard drug, L-DOPA. nih.gov

Another significant target for 7,8-DHF is the Tropomyosin receptor kinase B (TrkB). nih.gov Docking computations have been used to model the binding of 7,8-DHF to the extracellular d5 domain of the TrkB receptor. researchgate.net These models help identify the specific amino acid residues within the binding pocket that form interactions, such as hydrogen bonds, with the compound. researchgate.net Furthermore, in silico studies have explored the interactions of 7,8-DHF with the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), revealing a potential dual biochemical action for the compound. nih.gov

Table 1: Molecular Docking Scores of 7,8-DHF and Its Derivatives with Target Proteins

| Compound | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| 7,8-DHF | Alpha-synuclein (ASN) | -14.0383 | nih.gov |

| DHF-BAHPC (8q) | Alpha-synuclein (ASN) | -16.3120 | nih.gov |

| DHF-BAHPEC (8s) | Alpha-synuclein (ASN) | -16.1875 | nih.gov |

| DHF-BAHEC (8p) | Alpha-synuclein (ASN) | -15.2223 | nih.gov |

| L-DOPA | Alpha-synuclein (ASN) | -9.1560 | nih.gov |

| 7,8-DHF | TrkB-d5 domain | -6.27 | researchgate.net |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation around single bonds. libretexts.org In the context of drug design, understanding the conformational preferences of a ligand and how they change upon binding to a target is critical. Molecular dynamics simulations are a primary tool for this analysis, as they track the trajectory of a molecule over time, revealing its dynamic behavior and stable conformations. wustl.edu

For 7,8-DHF and its derivatives, MD simulations have been employed to confirm the stability of the ligand-protein complexes predicted by docking. nih.gov By analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation period, researchers can assess the stability of the complex. nih.gov For example, MD simulations of 7,8-DHF derivatives in complex with Alpha-synuclein showed that after an initial equilibration period, the system stabilized, with RMSD values remaining relatively low and stable, indicating a stable binding of the molecules. nih.gov These simulations provide insights into how the protein's secondary structure evolves and responds to the ligand binding in a simulated physiological environment. igem.wiki

Virtual Screening and Lead Discovery

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. mdpi.complos.org It is a cost-effective and time-efficient alternative to high-throughput screening (HTS). researchgate.net VS can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the similarity to known active molecules. mdpi.com The ultimate goal of VS is lead discovery—the identification of promising "hit" compounds that can be further optimized to become drug candidates. drugtargetreview.com

In the context of 7,8-DHF research, virtual screening approaches have been instrumental in identifying novel derivatives with enhanced properties. nih.gov Starting with the 7,8-DHF scaffold, researchers can screen virtual libraries of derivatives against a specific target, such as Alpha-synuclein. nih.gov This process, often part of a hierarchical workflow, filters and prioritizes compounds that show high potential for bioactivity. mdpi.com The hits identified from virtual screening serve as leads for the next stage of drug development, which involves chemical synthesis and biological testing to validate the computational predictions. drugtargetreview.comubiqbio.com This integrated approach, combining computational screening with experimental validation, accelerates the discovery of new therapeutic agents. drugtargetreview.com

Prediction of ADME Properties

A critical aspect of drug development is evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. bioassaysys.com Poor pharmacokinetic profiles are a major cause of drug failure. mdpi.com In silico ADME prediction models are now widely used in the early stages of drug discovery to filter out candidates with undesirable properties, saving significant time and resources. uniroma1.itnih.gov These models use a molecule's structure to predict various physicochemical and pharmacokinetic parameters. uniroma1.it

For 7,8-DHF and its derivatives, in silico pharmacological evaluations have been conducted to assess their drug-likeness and ADMET (ADME and Toxicity) profiles. nih.gov These studies predict properties such as blood-brain barrier (BBB) penetration, human intestinal absorption (HIA), and potential toxicity. nih.govmdpi.com For instance, studies have shown that 7,8-DHF can readily penetrate the blood-brain barrier, a crucial property for drugs targeting the central nervous system. nih.gov Predictions for various derivatives have also been made for properties like skin sensitization and mutagenicity (AMES test). nih.gov For example, while most tested derivatives were predicted to be non-mutagenic and have low skin toxicity, some showed potential toxicity, highlighting the importance of early screening. nih.gov

Table 2: Predicted ADMET Properties for 7,8-DHF and Selected Derivatives

| Compound | BBB Penetration Prediction | Human Intestinal Absorption (HIA) | AMES Mutagenicity | Oral Skin Sensitization (OPS) Score* | Reference |

|---|---|---|---|---|---|

| 7,8-DHF | Can penetrate | Good | Non-mutagenic | 0.0 | nih.govnih.gov |

| DHF-BAHPC (8q) | Predicted High | Good | Non-mutagenic | 0.0 | nih.gov |

| DHF-BAHPEC (8s) | Predicted High | Good | Non-mutagenic | 0.0 | nih.gov |

| DHF-BAHEC (8p) | Predicted High | Good | Non-mutagenic | 0.247 | nih.gov |

| DHF-BDOPC (8c) | Predicted High | Good | Non-mutagenic | 1.0 | nih.gov |

| DHF-BAMC (8h) | Predicted High | Good | Non-mutagenic | Mutagenic | nih.gov |

*OPS Score Range: 0-0.29 (non-toxic), 0.3-0.69 (indeterminate), 0.7-1.0 (highly toxic). nih.gov

De Novo Drug Design Methodologies

De novo drug design refers to the computational creation of novel molecular structures from scratch, without starting from a known template. nih.gov These methods use algorithms to build molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site or a pharmacophore model. nih.govosti.gov The aim is to explore a vast chemical space to generate novel, patentable, and potent drug candidates. nih.gov With the rise of artificial intelligence and machine learning, de novo design has evolved significantly, incorporating generative models to create diverse and synthesizable molecules. frontiersin.orgnih.gov

While true de novo design starts from the beginning, the principles are often applied in lead optimization. In the research of 7,8-DHF, methodologies related to de novo design are employed to create novel derivatives. For example, researchers have designed new molecules by linking the 7,8-DHF scaffold with various Fmoc-amino acids to produce amino acid esters and carbamate (B1207046) esters. nih.gov This fragment-based approach, where a core structure is combined with a library of chemical fragments, is a common strategy in computational drug design. osti.gov These newly designed virtual compounds are then subjected to the in silico analyses described above—docking, MD simulations, and ADME prediction—to evaluate their potential before any costly chemical synthesis is undertaken. nih.gov

Ix. Future Directions and Research Opportunities

Exploration of Novel Biological Targets

While the foundational activity of the 1-phenyl-3-benzazepine class is centered on dopamine (B1211576) receptors, the future of pharmacology lies in uncovering new molecular interactions that could lead to innovative therapeutic applications. nih.govnih.govebi.ac.uk The search for new biological targets for compounds like 7,8-Ddmbp is a priority, moving beyond its known dopaminergic activity to explore a wider range of physiological pathways. nih.govlek.com

Future research will likely employ a variety of unbiased, high-throughput screening methods to identify novel binding partners for this compound. Techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and broad-panel receptor screening assays can reveal interactions with previously unconsidered proteins, including other G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters. The industry is increasingly focused on such unexplored biology to find first-in-market advantages. lek.com A recent analysis showed that between 2020 and 2024, roughly 350 novel targets entered the R&D pipeline, driven by mechanisms like cell fate and differentiation, enzymatic modification, and immune cell balance. lek.com Investigating this compound against these emerging target classes could unveil unexpected therapeutic potential.

Development of Advanced Synthetic Strategies

The synthesis of complex heterocyclic compounds like this compound is a field of continuous innovation. ijarst.in Modern strategies focus on efficiency, stereoselectivity, and the ability to generate diverse libraries of analogs for structure-activity relationship (SAR) studies. numberanalytics.com Future research into the synthesis of this compound and its derivatives will likely move beyond classical methods to incorporate more sophisticated and sustainable techniques. ijarst.inmdpi.comunileon.esilo.org

Advanced synthetic methods such as transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), C-H activation, photoredox catalysis, and multicomponent reactions offer powerful tools for constructing and modifying the benzazepine core. ijarst.innumberanalytics.comunileon.es These strategies can facilitate the introduction of diverse substituents at various positions on the molecule, allowing for fine-tuning of its pharmacological properties. For instance, creating a library of analogs with varied substitutions on the phenyl ring or the benzyl (B1604629) group could lead to compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles. Asymmetric synthesis, using chiral catalysts or auxiliaries, will also be crucial for producing specific enantiomers, which often exhibit different biological activities. numberanalytics.comsigmaaldrich.com

Integration of Multi-Omics Data in Mechanistic Studies

To fully understand how a compound like this compound functions at a systems level, future research must integrate multiple layers of biological data. Multi-omics—the comprehensive analysis of the genome, transcriptome, proteome, and metabolome—provides a holistic view of the molecular changes induced by a drug. nashbio.comastrazeneca.com This approach is transforming drug discovery by moving from a "one-target, one-drug" paradigm to a "multi-targets, multi-components" understanding. frontiersin.org

By treating relevant cell models or in vivo systems with this compound and subsequently applying multi-omics technologies, researchers can map the compound's impact on entire biological networks. genedata.com For example, transcriptomics (RNA-seq) can reveal which genes are up- or down-regulated, proteomics can identify changes in protein expression and post-translational modifications, and metabolomics can uncover shifts in metabolic pathways. nashbio.commdpi.com Integrating these datasets can elucidate the mechanism of action, identify biomarkers for efficacy or toxicity, and reveal unexpected off-target effects. nashbio.comgenedata.com This systems-level perspective is critical for advancing a compound toward clinical applications and for developing precision medicine strategies. astrazeneca.com

Application of Artificial Intelligence and Machine Learning in Research

Investigation of Multi-component Systems Involving this compound

The therapeutic effect of a drug is often influenced by its interactions with other substances. Future research on this compound should therefore include the study of multi-component systems. This can encompass both pharmacological combinations and formulation science. ul.ie

In pharmacology, investigating this compound in combination with other active pharmaceutical ingredients (APIs) could reveal synergistic or additive effects, potentially leading to more effective treatments or the ability to use lower doses and reduce side effects. This is particularly relevant for complex multifactorial diseases. The development of drug-drug cocrystals, where two or more APIs are combined in a single crystalline structure, is an emerging area that can improve physicochemical properties and allow for fixed-dose combination therapies. ijper.orgnih.gov

From a formulation perspective, this compound will be part of a multi-component system that includes various excipients designed to ensure stability, solubility, and proper delivery. ul.ie Studying the interactions between this compound and these excipients is crucial. Furthermore, advanced drug delivery systems, such as lipid nanoparticles or polymer-drug conjugates, represent complex multi-component systems that could be designed to control the release profile and targeting of this compound within the body. Investigating competitive adsorption and interactions within these systems is essential for developing a viable and effective final drug product. mdpi.com

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 7,8-DDMBP that influence experimental design in pharmacokinetic studies?

- Methodological Answer: Prioritize properties such as solubility (aqueous vs. lipid matrices), stability under varying pH/temperature, and partition coefficients (logP). For example, poor aqueous solubility may necessitate the use of surfactants or co-solvents in in vitro assays. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 6 months) to assess storage conditions . Data management plans (DMPs) must document these parameters to ensure reproducibility .

Q. Which analytical techniques are most robust for quantifying this compound in complex biological matrices?

- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for high sensitivity and specificity. Validate methods using parameters per ICH guidelines (e.g., linearity range: 1–1000 ng/mL, precision <15% RSD). For tissue samples, homogenize in PBS with protease inhibitors and centrifuge at 14,000g for 15 minutes to remove particulates . Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How should researchers design in vitro assays to evaluate this compound’s metabolic stability?

- Methodological Answer: Use primary hepatocytes or microsomal fractions (human/rodent) incubated with this compound (1–10 µM) under physiological conditions (37°C, 5% CO₂). Sample at 0, 15, 30, 60, and 120 minutes. Quench reactions with acetonitrile and quantify parent compound depletion via LC-MS/MS. Normalize data to protein content and report intrinsic clearance (CLint) using the well-stirred model .

Advanced Research Questions

Q. How can contradictory bioavailability data for this compound across different in vivo models be resolved?

- Methodological Answer: Conduct meta-analysis with stratification by species (e.g., murine vs. canine), dosing route, and formulation. Use mixed-effects models to account for inter-study variability. For example, if oral bioavailability is 20% in rats vs. 45% in dogs, assess interspecies differences in CYP450 isoform activity or gastrointestinal transit times . Validate hypotheses using knock-out models (e.g., Cyp3a4⁻/⁻ mice) .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer: Apply nonlinear regression (e.g., Hill equation) to EC₅₀ calculations. For non-monotonic responses, use benchmark dose (BMD) modeling with Akaike’s Information Criterion (AIC) to select the best-fit model. Report 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) . DMPs should archive raw data and code for transparency .

Q. How can researchers optimize HPLC parameters to separate this compound isomers in environmental samples?

- Methodological Answer: Use a chiral stationary phase (e.g., Chiralpak IG-3) with a mobile phase of hexane:isopropanol (90:10, v/v) at 1.0 mL/min. Adjust column temperature (25–40°C) to improve resolution. Validate separation via UV detection (λ = 254 nm) and confirm peak purity using diode-array detectors. Include a table of retention times and resolution factors (R > 1.5) .

Methodological Challenges & Solutions

Q. What protocols mitigate this compound degradation during long-term stability studies?

- Methodological Answer: Store samples at -80°C in amber vials under nitrogen atmosphere. Perform stability testing at 3-month intervals using LC-MS/MS. For liquid formulations, add antioxidants (e.g., 0.01% BHT) and buffer to pH 6.5–7.0. Include degradation kinetics in DMPs (e.g., Arrhenius plots for shelf-life prediction) .

Q. How to reconcile discrepancies between in vitro binding affinity and in vivo efficacy for this compound?

- Methodological Answer: Evaluate off-target interactions via proteome-wide screening (e.g., thermal shift assays). Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to link plasma concentrations to effect-site activity. Adjust for protein binding (>95% in plasma) using unbound fraction corrections .

Data Management & Reproducibility

Table 1: Essential Elements for this compound Data Management Plans (DMPs)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。